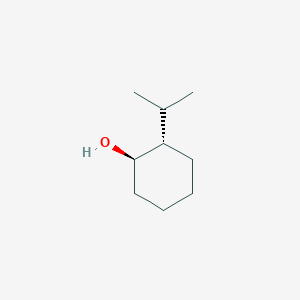
(1R,2S)-2-(propan-2-yl)cyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2S)-2-(propan-2-yl)cyclohexan-1-ol, commonly known as menthol, is an organic compound with the molecular formula C10H20O. It is a covalent organic compound that can be synthesized or obtained from peppermint or other mint oils. Menthol is widely recognized for its cooling sensation and is used in various products, including cosmetics, pharmaceuticals, and food.
Preparation Methods
Synthetic Routes and Reaction Conditions
Menthol can be synthesized through several methods. One common synthetic route involves the hydrogenation of thymol, which is derived from m-cresol. The reaction typically occurs in the presence of a metal catalyst such as palladium or nickel under high pressure and temperature conditions.
Industrial Production Methods
Industrial production of menthol often involves the extraction of natural menthol from mint oils, particularly from Mentha arvensis. The extracted oil undergoes fractional distillation to isolate menthol. Another industrial method includes the synthesis of menthol from myrcene, a terpene found in various plants. This process involves several steps, including cyclization and hydrogenation.
Chemical Reactions Analysis
Types of Reactions
Menthol undergoes various chemical reactions, including:
Oxidation: Menthol can be oxidized to menthone using oxidizing agents such as chromic acid or potassium permanganate.
Reduction: Menthone can be reduced back to menthol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Menthol can undergo substitution reactions, such as esterification with acetic anhydride to form menthyl acetate.
Common Reagents and Conditions
Oxidation: Chromic acid, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Acetic anhydride, sulfuric acid
Major Products Formed
Oxidation: Menthone
Reduction: Menthol
Substitution: Menthyl acetate
Scientific Research Applications
Menthol has a wide range of scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis and as a starting material for the synthesis of other compounds.
Biology: Studied for its effects on ion channels and its role in modulating sensory perception.
Medicine: Used in topical analgesics, cough suppressants, and decongestants due to its cooling and soothing properties.
Industry: Incorporated into products such as toothpaste, mouthwash, and chewing gum for its flavor and cooling sensation.
Mechanism of Action
Menthol exerts its effects primarily through its interaction with transient receptor potential cation channel subfamily M member 8 (TRPM8). This ion channel is activated by cold temperatures and menthol, leading to a cooling sensation. Menthol also has local anesthetic properties by blocking sodium channels, which reduces nerve excitability and provides pain relief.
Comparison with Similar Compounds
Menthol is part of a group of compounds known as menthane monoterpenoids. Similar compounds include:
Neomenthol: Differing in the configuration of the hydroxyl group.
Isomenthol: Differing in the position of the isopropyl group.
Neoisomenthol: Another stereoisomer of menthol.
Menthol is unique due to its specific (1R,2S,5R) configuration, which is responsible for its characteristic cooling sensation and biological activity.
Properties
CAS No. |
10488-23-0; 98102-89-7 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.242 |
IUPAC Name |
(1R,2S)-2-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C9H18O/c1-7(2)8-5-3-4-6-9(8)10/h7-10H,3-6H2,1-2H3/t8-,9+/m0/s1 |
InChI Key |
IXVGVVQGNQZQGD-DTWKUNHWSA-N |
SMILES |
CC(C)C1CCCCC1O |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-(4-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(m-tolyl)acetamide](/img/structure/B2535133.png)
![Ethyl 6-chloro-1H-pyrrolo[3,2-C]pyridine-3-carboxylate](/img/structure/B2535134.png)
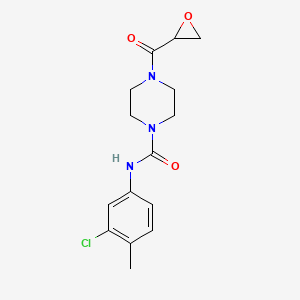
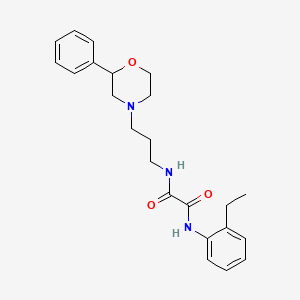
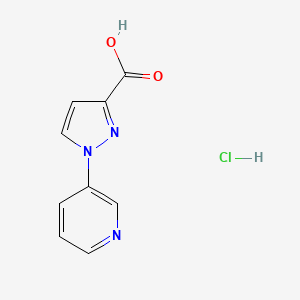
![2-[3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl]-N-(2,6-dimethylphenyl)butanamide](/img/structure/B2535143.png)
![(E)-4-(Dimethylamino)-N-[3-(dimethylamino)-1-pyridin-3-ylpropyl]but-2-enamide](/img/structure/B2535144.png)
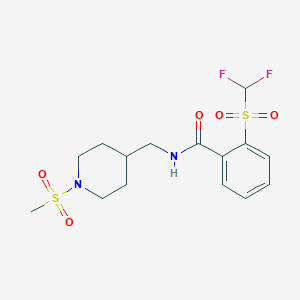
![4-ethyl-N-((2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2535148.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2535149.png)
![N-(4-ethoxyphenyl)-2-({7-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)acetamide](/img/structure/B2535150.png)
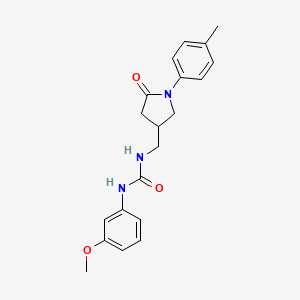
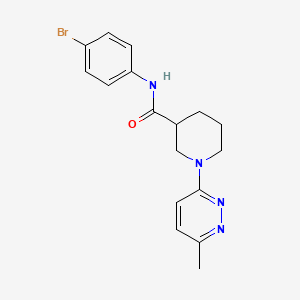
![2-Chloro-5-[(2,4-dimethylphenoxy)methyl]-1,3-thiazole](/img/structure/B2535153.png)
